molecular formula C8H5N3O3 B14844751 3-Nitro-1,7-naphthyridin-8-OL CAS No. 1260671-37-1

3-Nitro-1,7-naphthyridin-8-OL

Cat. No.: B14844751
CAS No.: 1260671-37-1
M. Wt: 191.14 g/mol
InChI Key: CVWKUFMEYXDBME-UHFFFAOYSA-N
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Description

3-Nitro-1,7-naphthyridin-8-OL is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1,7-naphthyridin-8-OL typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods are designed to be efficient and eco-friendly, ensuring high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1,7-naphthyridin-8-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitro and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, reduction reactions may yield amino derivatives, while substitution reactions can produce various substituted naphthyridines with different functional groups.

Scientific Research Applications

3-Nitro-1,7-naphthyridin-8-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-1,7-naphthyridin-8-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on cAMP-specific phosphodiesterases, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Naphthyridine
  • 1,6-Naphthyridine
  • 1,5-Naphthyridine

Uniqueness

3-Nitro-1,7-naphthyridin-8-OL is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other naphthyridines, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

1260671-37-1

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

3-nitro-7H-1,7-naphthyridin-8-one

InChI

InChI=1S/C8H5N3O3/c12-8-7-5(1-2-9-8)3-6(4-10-7)11(13)14/h1-4H,(H,9,12)

InChI Key

CVWKUFMEYXDBME-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=NC=C(C=C21)[N+](=O)[O-]

Origin of Product

United States

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